ZINC00881524

Description

Properties

IUPAC Name |

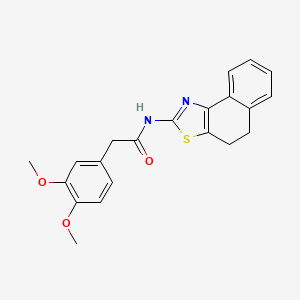

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-25-16-9-7-13(11-17(16)26-2)12-19(24)22-21-23-20-15-6-4-3-5-14(15)8-10-18(20)27-21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNMDJGZWFZNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZINC00881524: A Technical Guide to its Mechanism of Action as a ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC00881524 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, adhesion, and migration. By targeting this pathway, ZINC00881524 has demonstrated potential in modulating cancer cell behavior, particularly in the context of breast cancer metastasis. This technical guide provides an in-depth overview of the mechanism of action of ZINC00881524, supported by experimental data and detailed protocols.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The primary mechanism of action of ZINC00881524 is the inhibition of ROCK1, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a pivotal role in regulating the phosphorylation of downstream targets that influence the actin cytoskeleton and cell contractility.

The activation of G protein-coupled receptors (GPCRs) by various ligands initiates a signaling cascade that leads to the activation of RhoA.[2] Activated, GTP-bound RhoA then binds to and activates ROCK.[2][3] ROCK, in turn, phosphorylates several substrates, including Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1).[4][5] Phosphorylation of MLC promotes actomyosin contraction, while phosphorylation of MYPT1 inhibits MLCP activity, leading to a net increase in phosphorylated MLC and enhanced contractility.[4][5] ROCK also influences actin filament stabilization by activating LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6]

ZINC00881524 exerts its effects by directly inhibiting the kinase activity of ROCK1. This inhibition leads to a downstream reduction in the phosphorylation of ROCK1's substrates, thereby disrupting the signaling cascade that promotes cell contractility and cytoskeletal reorganization. This has been experimentally demonstrated in breast cancer cell lines, where treatment with ZINC00881524 resulted in a decrease in the protein levels of ROCK1.

Signaling Pathway Diagram

Experimental Validation

The inhibitory effect of ZINC00881524 on the Rho/ROCK1 pathway and its subsequent impact on cancer cell phenotype have been investigated in breast cancer cell lines.

Data Presentation

| Experiment | Cell Lines | Treatment | Observed Effect | Reference |

| Western Blot | T47D, CAMA-1 | ZINC00881524 | Decreased protein level of ROCK1 | [7] |

| CCK8 Cell Proliferation Assay | T47D, CAMA-1 | CNN1 knockdown + ZINC00881524 | ~30% decrease in cell proliferation compared to CNN1 knockdown alone at 72h | [7] |

Experimental Protocols

This protocol outlines the procedure used to determine the effect of ZINC00881524 on ROCK1 protein expression in breast cancer cell lines.

1. Cell Culture and Treatment:

-

T47D and CAMA-1 breast cancer cell lines were used.

-

Cells were cultured under standard conditions.

-

For treatment, cells were exposed to ZINC00881524 (obtained from Selleck Chemicals, USA). The specific concentration and duration of treatment should be optimized for each experiment, though a 24-hour treatment has been shown to be effective.

2. Protein Extraction:

-

After treatment, cells were washed with ice-cold PBS.

-

Total protein was extracted using RIPA lysis buffer supplemented with protease inhibitors.

-

The lysate was centrifuged to pellet cell debris, and the supernatant containing the protein was collected.

3. Protein Quantification:

-

The total protein concentration of each sample was determined using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample were mixed with Laemmli sample buffer and boiled.

-

The protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Following electrophoresis, the separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

The PVDF membrane was blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane was then incubated with a primary antibody specific for ROCK1 overnight at 4°C.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

A loading control, such as an antibody against GAPDH or β-actin, was used to ensure equal protein loading.

6. Detection:

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands was quantified using densitometry software.

This protocol details the methodology to assess the effect of ZINC00881524 on the proliferation of breast cancer cells, particularly in combination with other genetic modifications like siRNA-mediated knockdown.

1. Cell Seeding:

-

T47D and CAMA-1 cells were seeded into 96-well plates at a density of 2000 cells/well.

2. Transfection and/or Treatment:

-

For experiments involving gene knockdown, cells were transfected with the relevant siRNA (e.g., si-CNN1) according to the manufacturer's instructions.

-

Following transfection (if applicable), cells were treated with ZINC00881524.

3. Incubation:

-

The cells were incubated for various time points (e.g., 0, 24, 48, and 72 hours).

4. CCK8 Reagent Addition:

-

At each time point, 10 μL of Cell Counting Kit-8 (CCK8) solution was added to each well.[7]

5. Incubation with CCK8:

-

The plates were incubated for a period that allows for the development of the colorimetric signal (typically 1-4 hours).

6. Absorbance Measurement:

-

The optical density (OD) at 450 nm was measured using a microplate reader. The absorbance value is directly proportional to the number of viable cells.

7. Data Analysis:

-

The proliferation rate was calculated based on the changes in OD values over time. The effect of ZINC00881524 was determined by comparing the proliferation of treated cells to control cells.

References

- 1. ZINC00881524, 100MG | Labscoop [labscoop.com]

- 2. researchgate.net [researchgate.net]

- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. miR-106b-5p contributes to the lung metastasis of breast cancer via targeting CNN1 and regulating Rho/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

ZINC00881524: A Technical Guide to ROCK Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC00881524 is identified as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2 isoforms, are critical regulators of cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction. Their involvement in various pathological conditions has made them attractive targets for drug discovery. This technical guide provides an in-depth overview of the methodologies used to characterize the selectivity of ROCK inhibitors, using ZINC00881524 as a conceptual focus. While specific quantitative data for ZINC00881524 is not publicly available, this document outlines the standard experimental framework for such an investigation.

Data Presentation: Kinase Selectivity Profile

A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity. This is typically achieved by screening the compound against a broad panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates higher potency. The following table illustrates how the selectivity data for a compound like ZINC00881524 would be presented.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ROCK1 | Fold Selectivity vs. ROCK2 |

| ROCK1 | Data not available | 1 | N/A |

| ROCK2 | Data not available | N/A | 1 |

| PKA | Data not available | N/A | N/A |

| PKG | Data not available | N/A | N/A |

| PKC | Data not available | N/A | N/A |

| MLCK | Data not available | N/A | N/A |

| ...and other kinases | ... | ... | ... |

Note: The fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (ROCK1 or ROCK2). A higher fold selectivity indicates a more selective inhibitor.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a series of well-defined biochemical assays. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

1. Reagents and Materials:

-

Recombinant human kinase (e.g., ROCK1, ROCK2, and other kinases for selectivity profiling)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent ATP analog

-

Assay buffer (typically containing Tris-HCl, MgCl₂, and DTT)

-

Test compound (e.g., ZINC00881524) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well microplates

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or filter-based detection system

-

Plate reader for non-radiometric assays (e.g., fluorescence, luminescence)

2. Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In each well of the microplate, add the assay buffer, the kinase, and the test compound at various concentrations. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).

-

For Radiometric Assays:

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™):

-

Follow the manufacturer's protocol for the specific assay kit to measure the product formed (e.g., ADP) or the remaining ATP. This often involves a coupled enzymatic reaction that generates a luminescent or fluorescent signal.

-

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling Service

For a comprehensive assessment, compounds are often sent to specialized contract research organizations (CROs) that offer kinase profiling services against large panels of kinases (e.g., Eurofins, Reaction Biology, Promega). These services typically utilize standardized and validated assay platforms.

1. Compound Submission:

-

The test compound is provided at a specified concentration and volume, typically dissolved in DMSO.

2. Assay Execution:

-

The CRO performs single-dose inhibition screening (e.g., at 1 µM or 10 µM) against their kinase panel to identify potential off-target activities.

-

For hits identified in the initial screen, follow-up dose-response curves are generated to determine the IC50 values.

3. Data Reporting:

-

The results are provided in a comprehensive report, often including a table of percent inhibition at the screening concentration and IC50 values for selected kinases, as well as a visual representation of the selectivity profile (e.g., a kinome tree map).

Mandatory Visualizations

ROCK Signaling Pathway

The following diagram illustrates the central role of ROCK in cellular signaling, a pathway targeted by inhibitors like ZINC00881524.

Caption: The ROCK signaling pathway, a key regulator of the cytoskeleton.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor.

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

The Rho-Associated Kinase (ROCK) Pathway: A Technical Guide to its Investigation Using the Putative Inhibitor ZINC00881524

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho-Associated Kinase (ROCK) Signaling Pathway

The ROCK signaling cascade is a central component of the Rho GTPase pathway. The two main isoforms, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2]

1.1. Upstream Activation

The activation of the ROCK pathway is initiated by the conversion of Rho proteins from an inactive GDP-bound state to an active GTP-bound state. This process is facilitated by Guanine nucleotide Exchange Factors (GEFs). Various extracellular signals, such as those from G protein-coupled receptors (GPCRs) and receptor tyrosine kinases, can trigger this activation.[3][4] Once activated, RhoA-GTP binds to the Rho-binding domain of ROCK, leading to a conformational change that relieves autoinhibition and activates the kinase domain.[1]

1.2. Downstream Effectors and Cellular Functions

Activated ROCK phosphorylates a multitude of downstream substrates, thereby modulating various cellular functions.[5][6] Key downstream effectors include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting the interaction of actin and myosin, which leads to increased cell contractility, stress fiber formation, and cell migration.[2][5]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, a regulatory subunit of myosin light chain phosphatase (MLCP). This inhibition of MLCP further increases the levels of phosphorylated MLC.[5][7]

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin is unable to depolymerize actin filaments, leading to actin stabilization.[2]

-

Ezrin/Radixin/Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.[7]

Through the regulation of these and other substrates, the ROCK pathway plays a pivotal role in various physiological and pathological processes, including smooth muscle contraction, cell adhesion and motility, and cytokinesis.[6][7] Its aberrant signaling has been linked to diseases such as cancer, hypertension, and glaucoma.[5][8]

Diagram of the ROCK Signaling Pathway

Caption: The ROCK signaling pathway, from upstream activation to downstream effects.

Characterization of ZINC00881524 as a ROCK Inhibitor

ZINC00881524 has been identified as a ROCK inhibitor.[5] However, a comprehensive search of publicly available literature did not yield specific quantitative data such as IC50 values or binding affinities for this compound. The following sections provide detailed experimental protocols that would be employed to generate such data and thoroughly characterize the inhibitory activity of ZINC00881524.

2.1. Quantitative Data Generation

The following tables illustrate the types of quantitative data that should be generated for a novel ROCK inhibitor. The values provided are for well-characterized, publicly documented ROCK inhibitors and serve as examples.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) | Assay Type |

| ZINC00881524 | ROCK1 | Data not available | To be determined |

| ZINC00881524 | ROCK2 | Data not available | To be determined |

| Y-27632 (Example) | ROCK1 | 140-220 | Kinase Assay |

| Y-27632 (Example) | ROCK2 | 140-220 | Kinase Assay |

| Fasudil (Example) | ROCK1 | 1900 | Kinase Assay |

| Fasudil (Example) | ROCK2 | 630 | Kinase Assay |

Table 2: Cellular Activity

| Compound | Cell Line | Endpoint | EC50 (µM) |

| ZINC00881524 | e.g., HeLa, A549 | Inhibition of MYPT1 Phosphorylation | Data not available |

| ZINC00881524 | e.g., HeLa, A549 | Inhibition of Cell Migration | Data not available |

| Y-27632 (Example) | Various | Inhibition of Cell Migration | ~10 |

Experimental Protocols

3.1. In Vitro ROCK Kinase Assay

This protocol is designed to determine the direct inhibitory effect of ZINC00881524 on the enzymatic activity of ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., Long S6 Kinase substrate peptide)

-

ATP

-

ZINC00881524 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of ZINC00881524 in kinase buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add 1 µL of the diluted ZINC00881524 or DMSO (vehicle control).

-

Add 2 µL of ROCK1 or ROCK2 enzyme diluted in kinase buffer.

-

Incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (final concentrations typically 10-100 µM ATP and 0.2 µg/µL substrate).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of ZINC00881524 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

3.2. Western Blot Analysis of Downstream Effector Phosphorylation

This protocol assesses the ability of ZINC00881524 to inhibit ROCK activity within a cellular context by measuring the phosphorylation of a key downstream target, MYPT1.

Materials:

-

Cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

ZINC00881524 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-ROCK1, anti-ROCK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of ZINC00881524 for a specified time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated MYPT1 to total MYPT1 and the loading control.

Diagram of the Experimental Workflow for Western Blotting

Caption: A typical workflow for western blot analysis of ROCK pathway inhibition.

3.3. Cell Migration (Wound Healing) Assay

This assay evaluates the functional effect of ZINC00881524 on cell migration, a process heavily regulated by the ROCK pathway.

Materials:

-

Cell line with migratory capacity (e.g., A549, MDA-MB-231)

-

Cell culture medium and supplements

-

96-well plates or culture dishes

-

Pipette tips or a wound-healing assay tool

-

ZINC00881524 (dissolved in DMSO)

-

Microscope with a camera

Procedure:

-

Seed cells in a 96-well plate or culture dish and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or a specialized tool.

-

Wash the cells with PBS to remove dislodged cells.

-

Add fresh medium containing various concentrations of ZINC00881524 or DMSO (vehicle control).

-

Capture images of the wound at time 0.

-

Incubate the cells for a period that allows for significant migration in the control group (e.g., 12-24 hours).

-

Capture images of the same wound area at the end of the incubation period.

-

Measure the area of the wound at both time points for each condition.

-

Calculate the percentage of wound closure and compare the effects of different concentrations of ZINC00881524 to the control.

Conclusion

The ROCK signaling pathway represents a pivotal axis in cellular regulation with significant implications for human health and disease. While ZINC00881524 is noted as an inhibitor of this pathway, a thorough characterization of its inhibitory properties requires rigorous experimental validation. The protocols detailed in this guide provide a robust framework for researchers to elucidate the specific mechanism of action, potency, and cellular efficacy of ZINC00881524 and other novel ROCK inhibitors. The generation of such quantitative data is paramount for the advancement of our understanding of the ROCK pathway and for the development of targeted therapeutics.

References

- 1. abmole.com [abmole.com]

- 2. ZINC00881524, 100MG | Labscoop [labscoop.com]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Stem Cell Tested ROCK Inhibitor (Y-27632) Millipore [sigmaaldrich.com]

- 8. ROCK | DC Chemicals [dcchemicals.com]

De Novo Synthesis of ZINC00881524: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Synthesis of ZINC00881524, a ROCK Inhibitor

This technical guide provides a comprehensive overview of a plausible de novo synthesis pathway for ZINC00881524, a noted Rho-associated kinase (ROCK) inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data presentation.

ZINC00881524, with the chemical name 4-(1H-indazol-5-ylamino)-N-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide, has garnered interest for its potential therapeutic applications. This document outlines a multi-step synthetic route, based on established chemical methodologies for the synthesis of related thieno[3,2-d]pyrimidine derivatives.

Proposed De Novo Synthesis Pathway

The synthesis of ZINC00881524 can be strategically divided into three main stages:

-

Construction of the core thieno[3,2-d]pyrimidine scaffold.

-

Functionalization at the C6 position to introduce the carboxamide moiety.

-

Introduction of the indazolylamino group at the C4 position.

A crucial intermediate in this proposed pathway is 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. The synthesis commences with the formation of the thiophene ring via a Gewald reaction, followed by cyclization to form the pyrimidine ring. Subsequent chlorination and functional group manipulations lead to the final product.

Figure 1: Proposed multi-stage de novo synthesis pathway for ZINC00881524.

Experimental Protocols

The following are detailed methodologies for the key transformations in the proposed synthesis of ZINC00881524. These protocols are based on analogous reactions reported in the scientific literature for the synthesis of similar thieno[3,2-d]pyrimidine derivatives.

Stage 1: Synthesis of the Thieno[3,2-d]pyrimidine Core

1.1: Synthesis of 2-Aminothiophene-3-carbonitrile Derivative (Gewald Reaction)

This initial step involves the three-component Gewald reaction to construct the substituted thiophene ring.

-

Materials: A suitable α-methylene ketone or aldehyde, elemental sulfur, and a cyanoacetamide derivative.

-

Procedure:

-

To a stirred solution of the α-methylene ketone/aldehyde and cyanoacetamide in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).

-

Add elemental sulfur to the mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

The product, a 2-aminothiophene-3-carbonitrile derivative, is isolated by precipitation upon pouring the reaction mixture into ice-water, followed by filtration and washing.

-

1.2: Synthesis of Thieno[3,2-d]pyrimidin-4-one

The pyrimidine ring is formed by cyclization of the 2-aminothiophene-3-carbonitrile derivative.

-

Materials: 2-Aminothiophene-3-carbonitrile derivative, formamide.

-

Procedure:

-

A mixture of the 2-aminothiophene-3-carbonitrile derivative and an excess of formamide is heated at a high temperature (typically 150-180 °C) for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried to yield the thieno[3,2-d]pyrimidin-4-one.

-

Stage 2: Functionalization at C6 to form the Carboxamide

2.1: Chlorination to 4-Chlorothieno[3,2-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group to facilitate subsequent reactions.

-

Materials: Thieno[3,2-d]pyrimidin-4-one, phosphorus oxychloride (POCl₃).

-

Procedure:

-

A mixture of the thieno[3,2-d]pyrimidin-4-one and an excess of phosphorus oxychloride is heated at reflux for several hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is filtered, washed with water, and dried to afford the 4-chlorothieno[3,2-d]pyrimidine.

-

2.2: Carboxylation to 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid

A carboxyl group is introduced at the C6 position of the thieno[3,2-d]pyrimidine core.

-

Materials: 4-Chlorothieno[3,2-d]pyrimidine, a strong base (e.g., n-butyllithium), dry ice (solid CO₂).

-

Procedure:

-

To a solution of 4-chlorothieno[3,2-d]pyrimidine in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise.

-

The mixture is stirred at -78 °C for a period of time to allow for lithiation.

-

An excess of crushed dry ice is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature, and the solvent is evaporated.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.

-

2.3: Amide Coupling to form N-(2-methoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-6-carboxamide

The carboxylic acid is coupled with 2-methoxyaniline to form the desired amide.

-

Materials: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, 2-methoxyaniline, a peptide coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA).

-

Procedure:

-

To a solution of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid in an anhydrous solvent (e.g., DMF or DCM), the coupling agent, HOBt, and EDC (or HATU) are added.

-

The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

-

2-Methoxyaniline and DIPEA are then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The product is isolated by extraction and purified by column chromatography.

-

Stage 3: Introduction of the Indazolylamino Group at C4

3.1: Nucleophilic Aromatic Substitution

The final step involves the displacement of the chloro group with 1H-indazol-5-amine.

-

Materials: N-(2-methoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, 1H-indazol-5-amine, a base (e.g., K₂CO₃ or DIPEA), and a suitable solvent (e.g., DMF or isopropanol).

-

Procedure:

-

A mixture of N-(2-methoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, 1H-indazol-5-amine, and the base in the solvent is heated at an elevated temperature (e.g., 80-120 °C) for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield ZINC00881524.

-

Data Presentation

The following table summarizes the key intermediates and the final product in the proposed synthesis of ZINC00881524.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |

| Thieno[3,2-d]pyrimidin-4-one | C₆H₄N₂OS | 152.18 | Cyclization of 2-aminothiophene-3-carbonitrile |

| 4-Chlorothieno[3,2-d]pyrimidine | C₆H₃ClN₂S | 170.62 | Chlorination of thieno[3,2-d]pyrimidin-4-one |

| 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid | C₇H₃ClN₂O₂S | 214.63 | Carboxylation of 4-chlorothieno[3,2-d]pyrimidine |

| N-(2-methoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-6-carboxamide | C₁₄H₁₀ClN₃O₂S | 319.77 | Amide coupling with 2-methoxyaniline |

| ZINC00881524 | C₂₁H₁₆N₆O₂S | 428.46 | Nucleophilic aromatic substitution with 1H-indazol-5-amine |

Signaling Pathway and Experimental Workflow Visualization

As a ROCK inhibitor, ZINC00881524 is expected to modulate the Rho/ROCK signaling pathway, which plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation.

Figure 2: Inhibition of the Rho/ROCK signaling pathway by ZINC00881524.

The general experimental workflow for evaluating the efficacy of a synthesized ROCK inhibitor like ZINC00881524 would involve in vitro enzyme assays followed by cell-based assays.

Figure 3: General experimental workflow for the evaluation of ZINC00881524.

This technical guide provides a foundational understanding of the de novo synthesis of ZINC00881524. The outlined protocols, based on established literature precedents, offer a robust starting point for the laboratory synthesis and subsequent biological evaluation of this promising ROCK inhibitor. Researchers are encouraged to consult the primary literature for more specific details and to optimize reaction conditions as necessary.

ZINC00881524 and Pharmacophore Modeling for ROCK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pharmacophore modeling as it applies to the discovery and development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a specific focus on the compound ZINC00881524. While specific pharmacophore studies on ZINC00881524 are not publicly available, this document outlines a representative pharmacophore model for ROCK inhibitors based on existing research and details the methodologies for creating and validating such a model.

Introduction to ZINC00881524 and ROCK Inhibition

ZINC00881524 is a chemical compound identified as a ROCK inhibitor[1][2]. ROCKs are serine/threonine kinases that play a crucial role in various cellular functions, including the regulation of cell shape, motility, and contraction, primarily through their effects on the actin cytoskeleton[3][4]. The Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions, making ROCK a significant therapeutic target[4][5].

Pharmacophore modeling is a powerful computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity[6]. By understanding the pharmacophore of ROCK inhibitors, researchers can virtually screen large compound libraries to identify novel and potent drug candidates.

Quantitative Data for Known ROCK Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several well-characterized ROCK inhibitors. This data is crucial for developing and validating a pharmacophore model.

| Compound Name | ZINC ID | Target | IC50 (nM) | Reference |

| Y-27632 | ZINC000003830239 | ROCK1 | 140 | [4] |

| Fasudil | ZINC000000057366 | ROCK | 1900 | [7] |

| H-1152 | ZINC000003830238 | ROCK | 1.6 | [7] |

| RKI-1447 | ZINC000012482591 | ROCK1/2 | 14.5 / 6.2 | [4] |

| ZINC00881524 | ZINC00881524 | ROCK | Data not publicly available |

Representative Pharmacophore Model for ROCK Inhibitors

Based on published studies of ROCK inhibitors, a common pharmacophore model includes the following features:

-

One Hydrogen Bond Acceptor (HBA): This feature is crucial for interacting with the hinge region of the kinase domain.

-

Two Hydrophobic (HY) Features: These features interact with hydrophobic pockets within the ATP-binding site.

-

One Aromatic Ring (AR): Often a key feature for stacking interactions within the binding site.

The spatial arrangement of these features is critical for effective binding and inhibition of ROCK.

Experimental Protocols

Ligand-Based Pharmacophore Model Generation

This protocol outlines the steps to create a pharmacophore model based on a set of known active ROCK inhibitors.

-

Ligand Preparation:

-

Select a diverse set of at least 5-10 potent ROCK inhibitors with known IC50 values.

-

Generate low-energy 3D conformations for each ligand using computational chemistry software (e.g., MOE, Discovery Studio).

-

-

Feature Identification:

-

Identify common chemical features (HBA, HY, AR, etc.) present in the training set of ligands.

-

-

Pharmacophore Hypothesis Generation:

-

Align the training set molecules to identify the common spatial arrangement of the identified features.

-

Generate multiple pharmacophore hypotheses, each representing a different possible arrangement of features.

-

-

Model Validation:

-

Test Set Validation: Use a separate set of known active and inactive compounds (decoys) to evaluate the ability of each hypothesis to distinguish between them.

-

Statistical Validation: Calculate metrics such as Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves to quantify the predictive power of the model. A good model will have a high EF and an Area Under the Curve (AUC) for the ROC plot close to 1.

-

Structure-Based Pharmacophore Model Generation

This protocol is employed when the 3D structure of the target protein (ROCK) in complex with a ligand is available.

-

Protein-Ligand Complex Preparation:

-

Obtain the crystal structure of ROCK from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.

-

-

Interaction Mapping:

-

Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the co-crystallized ligand and the protein's active site.

-

-

Pharmacophore Feature Generation:

-

Based on the observed interactions, generate pharmacophore features that represent the key binding interactions.

-

-

Model Refinement and Validation:

-

Refine the pharmacophore model by adding excluded volumes to represent the shape of the binding pocket.

-

Validate the model using a test set of known actives and inactives, as described in the ligand-based protocol.

-

Virtual Screening Protocol

Once a validated pharmacophore model is established, it can be used to screen large compound databases for potential new ROCK inhibitors.

-

Database Preparation:

-

Obtain a large, diverse compound library (e.g., ZINC database, Enamine REAL database).

-

Generate 3D conformations for all molecules in the database.

-

-

Pharmacophore-Based Screening:

-

Use the validated pharmacophore model as a 3D query to search the prepared database.

-

Retrieve compounds that match the pharmacophore features with the correct spatial arrangement.

-

-

Hit Filtering and Post-Processing:

-

Apply additional filters to the initial hits, such as Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions, to select for drug-like candidates.

-

Perform molecular docking studies on the filtered hits to predict their binding mode and affinity for the ROCK active site.

-

-

In Vitro Biological Testing:

-

Purchase and test the most promising candidates in a ROCK enzymatic assay to determine their IC50 values and confirm their inhibitory activity.

-

Visualizations

Rho-Kinase (ROCK) Signaling Pathway

The following diagram illustrates the central role of ROCK in cellular signaling pathways.

Pharmacophore-Based Virtual Screening Workflow

The diagram below outlines the logical steps involved in a typical pharmacophore-based virtual screening campaign.

References

ZINC00881524: A Technical Guide to its Role as a ROCK Inhibitor in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC00881524 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a fundamental regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion and motility, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders. This technical guide provides an in-depth overview of the role of ZINC00881524 as a ROCK inhibitor and its implications for cell signaling research and drug development.

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling cascade is initiated by the activation of RhoA, a member of the Ras superfamily of small GTPases. Upon stimulation by extracellular signals, guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation. GTP-bound RhoA then interacts with and activates its downstream effector, ROCK.

Activated ROCK phosphorylates a host of substrate proteins, thereby modulating their activity and influencing cellular behavior. Key downstream targets of ROCK include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). This dual action increases MLC phosphorylation, leading to enhanced actin-myosin contractility, which is crucial for processes such as cell migration, cytokinesis, and the formation of stress fibers.

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the promotion of stress fiber formation.

-

Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation of ERM proteins activates them, promoting cell adhesion and membrane rigidity.

-

Other Substrates: ROCK also phosphorylates numerous other substrates involved in diverse cellular functions, including proteins regulating cell cycle progression and apoptosis.

By inhibiting ROCK, ZINC00881524 provides a powerful tool to dissect the intricacies of the RhoA/ROCK pathway and to investigate its role in both normal physiology and disease.

Quantitative Data

The following table summarizes representative quantitative data for a generic potent ROCK inhibitor, illustrating the type of information critical for experimental design. It is important to note that specific values for ZINC00881524 should be determined empirically for each experimental system.

| Parameter | Value | Cell Line/System | Comments |

| IC50 (ROCK1) | 10-100 nM | Enzyme Assay | In vitro kinase assay measuring the inhibition of ROCK1 activity. |

| IC50 (ROCK2) | 5-50 nM | Enzyme Assay | In vitro kinase assay measuring the inhibition of ROCK2 activity. |

| Cell Proliferation GI50 | 0.5-10 µM | MDA-MB-231 (Breast Cancer) | Concentration causing 50% growth inhibition after 72 hours of treatment. |

| Migration Inhibition IC50 | 50-500 nM | A549 (Lung Cancer) | Concentration causing 50% inhibition of cell migration in a wound-healing assay. |

| Apoptosis Induction | >10 µM | HCT116 (Colon Cancer) | Concentration required to induce significant apoptosis after 48 hours. |

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of ZINC00881524 on cell signaling are provided below.

Western Blot Analysis of ROCK Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of key ROCK downstream targets.

a. Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with desired concentrations of ZINC00881524 or vehicle control (e.g., DMSO) for the specified duration.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins by SDS-PAGE using an appropriate percentage acrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MLC, total MLC, phospho-MYPT1, total MYPT1, and GAPDH (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of ZINC00881524 on cell motility.

-

Seed cells in a 6-well plate and grow to confluence.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of ZINC00881524 or vehicle control.

-

Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

-

Measure the area of the wound at each time point and calculate the percentage of wound closure.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in a 6-well plate and treat with ZINC00881524 or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton organization upon treatment with ZINC00881524.

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat cells with ZINC00881524 or vehicle control.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to stain F-actin for 1 hour.

-

(Optional) Counterstain the nuclei with DAPI.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

Visualizations

The following diagrams illustrate key concepts related to ZINC00881524 and its role in cell signaling.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of ZINC00881524.

Caption: Experimental workflow for Western Blot analysis.

Caption: Logic of cell population discrimination in an Annexin V/PI apoptosis assay.

Conclusion

ZINC00881524, as a selective ROCK inhibitor, is an invaluable molecular probe for investigating the multifaceted roles of the RhoA/ROCK signaling pathway. Its ability to modulate fundamental cellular processes such as cytoskeletal organization, cell migration, and apoptosis makes it a compound of significant interest for basic research and preclinical studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize ZINC00881524 in their investigations into the complex world of cell signaling. Further characterization of its specific activities in various cellular contexts will undoubtedly continue to illuminate the therapeutic potential of targeting the ROCK pathway.

Methodological & Application

Application Notes and Protocols for Z-81524: A ROCK Inhibitor

FOR RESEARCH USE ONLY

Abstract

Z-81524 (ZINC00881524) is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in various diseases, including cancer. These application notes provide detailed protocols for in vitro assays to characterize the activity of Z-81524. While specific quantitative data for Z-81524 is not extensively available in public literature, this document provides representative protocols and data based on the characterization of similar ROCK inhibitors.

Introduction

The Rho-associated kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in signal transduction cascades that control cell shape, motility, and proliferation.[1] Inhibition of ROCK signaling has emerged as a promising therapeutic strategy for various diseases. Z-81524 is supplied by various chemical vendors as a ROCK inhibitor.[2][3] Commercial sources suggest its activity in decreasing ROCK1 levels and proliferation in T47D and CAMA-1 breast cancer cell lines.[4] This document outlines protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay to enable researchers to evaluate Z-81524 or similar compounds in their own laboratories.

Product Information

| Identifier | Value |

| Compound Name | Z-81524 |

| ZINC ID | ZINC00881524 |

| CAS Number | 557782-81-7 |

| Molecular Formula | C₂₁H₂₀N₂O₃S |

| Molecular Weight | 380.46 g/mol |

Data Presentation

Table 1: Representative Inhibitory Activity of a ROCK Inhibitor against ROCK1 and ROCK2 Kinases

| Compound | Target Kinase | IC₅₀ (nM) |

| Representative ROCK Inhibitor | ROCK1 | 50 |

| ROCK2 | 25 |

Note: The IC₅₀ values presented are representative for a typical ROCK inhibitor and should be determined experimentally for Z-81524.

Table 2: Representative Anti-proliferative Activity of a ROCK Inhibitor in Breast Cancer Cell Lines

| Cell Line | Treatment | IC₅₀ (µM) |

| T47D | Representative ROCK Inhibitor | 10 |

| CAMA-1 | Representative ROCK Inhibitor | 15 |

Note: The IC₅₀ values presented are representative and should be determined experimentally for Z-81524.

Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1), leading to increased stress fiber formation and cell contraction, which influences cell migration and proliferation.

References

Application Notes and Protocols for ZINC00881524 Animal Model Studies

Introduction

ZINC00881524 is identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, proliferation, and apoptosis.[1][][6] Dysregulation of the ROCK pathway has been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurological disorders.[][6][7] Consequently, inhibitors of this pathway, such as ZINC00881524, are valuable tools for basic research and potential therapeutic agents.

These application notes provide a generalized framework for researchers and drug development professionals to conduct preclinical animal model studies with ZINC00881524 or other ROCK inhibitors. Due to the limited availability of specific published in vivo data for ZINC00881524, the following protocols and data tables are presented as illustrative examples based on standard methodologies for small molecule kinase inhibitors.

Mechanism of Action: The ROCK Signaling Pathway

The ROCK signaling pathway is a downstream effector of the small GTPase RhoA. When activated, RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates to regulate the actin cytoskeleton and other cellular functions.[1][][6][7] Inhibition of ROCK by compounds like ZINC00881524 is expected to modulate these processes, providing a therapeutic rationale for its investigation in various disease models.

Data Presentation

Table 1: Properties and Formulation of ZINC00881524

This table summarizes the known chemical properties and suggested formulations for ZINC00881524, which are critical for preparing dosing solutions for animal studies.

| Property | Value | Reference |

| Mechanism of Action | ROCK Inhibitor | [1][3] |

| Molecular Weight | 380.46 g/mol | [3] |

| CAS Number | 557782-81-7 | [1] |

| Solubility (DMSO) | 76 mg/mL (199.75 mM) | [3] |

| Formulation 1 | Suspended Solution (2.5 mg/mL): 1. Prepare a 25.0 mg/mL stock in DMSO.2. Add 100 µL of stock to 400 µL PEG300 and mix.3. Add 50 µL Tween-80 and mix.4. Add 450 µL Saline to reach a final volume of 1 mL. (Suitable for oral and intraperitoneal injection). | [2] |

| Formulation 2 | Clear Solution (2.5 mg/mL): 1. Prepare a 25.0 mg/mL stock in DMSO.2. Add 100 µL of stock to 900 µL of 20% SBE-β-CD in Saline and mix. | [2] |

| Formulation 3 | Clear Solution (2.5 mg/mL): 1. Prepare a 25.0 mg/mL stock in DMSO.2. Add 100 µL of stock to 900 µL of Corn oil and mix. (Caution: may not be suitable for long-term dosing). | [2] |

Table 2: Illustrative Pharmacokinetic (PK) Parameters to be Determined in Animal Models

This table outlines key pharmacokinetic parameters that should be determined to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ZINC00881524. Values are hypothetical and serve as a template for data collection.

| Parameter | Symbol | Description | Hypothetical Value (Mouse, 10 mg/kg PO) |

| Time to Maximum Concentration | Tmax | The time at which the maximum plasma concentration is observed. | 1.5 h |

| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. | 600 ng/mL |

| Area Under the Curve (0 to last) | AUC₀₋t | The total drug exposure over time from administration to the last measurable concentration. | 2500 ng·h/mL |

| Elimination Half-life | t½ | The time required for the plasma concentration of the drug to decrease by half. | 4.0 h |

| Clearance | CL/F | The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability. | 30 mL/min/kg |

| Volume of Distribution | Vd/F | The theoretical volume that would be necessary to contain the total amount of an administered drug. | 2.5 L/kg |

| Oral Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. (Requires IV data). | 40% |

Experimental Protocols

General Experimental Workflow

The preclinical evaluation of a novel inhibitor like ZINC00881524 typically follows a structured workflow to establish safety and efficacy before considering clinical translation.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of ZINC00881524 that can be administered without causing unacceptable toxicity in a relevant animal model (e.g., BALB/c mice). This dose will inform the dose selection for subsequent efficacy studies.

Materials:

-

ZINC00881524

-

Vehicle (e.g., Formulation 1 as described in Table 1)

-

6-8 week old BALB/c mice (or other appropriate strain)

-

Syringes, gavage needles

-

Animal balance

Procedure:

-

Animal Acclimation: Allow animals to acclimate for at least one week before the start of the study.

-

Group Allocation: Randomly assign animals to several dose groups (n=3-5 per group). Include a vehicle control group and at least 4-5 escalating dose levels of ZINC00881524.

-

Dosing: Administer the compound daily for 7-14 days via the intended route (e.g., oral gavage).

-

Monitoring:

-

Record body weight and clinical observations (e.g., changes in appearance, behavior, activity) daily.

-

Monitor for signs of toxicity such as lethargy, ruffled fur, or ataxia.

-

Establish humane endpoints (e.g., >20% body weight loss) and euthanize animals that reach them.

-

-

Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathological examination.

-

Data Analysis: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or more than a 10-20% loss in body weight.

Illustrative MTD Study Data:

| Dose Group (mg/kg/day) | n | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |

| Vehicle | 5 | +2.5 | None | 0/5 |

| 10 | 5 | +1.8 | None | 0/5 |

| 30 | 5 | -4.5 | Mild lethargy | 0/5 |

| 60 | 5 | -11.2 | Ruffled fur, lethargy | 1/5 |

| 100 | 5 | -18.9 | Severe lethargy, ataxia | 3/5 |

Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg/day.

Protocol 2: In Vivo Efficacy Study in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of ZINC00881524 in an established tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic Nude or NSG mice)

-

Relevant human tumor cell line (e.g., one known to have active ROCK signaling)

-

Matrigel or similar basement membrane matrix

-

ZINC00881524 formulated in a suitable vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week) using the formula: Volume = (Length x Width²)/2.

-

Group Allocation and Treatment: When tumors reach the target size, randomize animals into treatment groups (n=8-10 per group), including:

-

Group 1: Vehicle control

-

Group 2: ZINC00881524 at a low dose (e.g., 10 mg/kg)

-

Group 3: ZINC00881524 at a high dose (e.g., 30 mg/kg, at or below MTD)

-

Group 4: Positive control (standard-of-care chemotherapy), if applicable.

-

-

Dosing: Begin dosing as per the selected schedule (e.g., daily oral gavage) for a defined period (e.g., 21-28 days).

-

Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.

-

Pharmacodynamic (PD) Analysis (Optional Satellite Group): A separate "satellite" group of tumor-bearing animals can be treated with a single dose. Tumors can be collected at various time points (e.g., 2, 4, 8, 24 hours post-dose) to measure target engagement (e.g., levels of phosphorylated MLC or MYPT1) via Western blot or IHC.

-

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) at the end of the study. Statistical analysis (e.g., ANOVA) should be used to determine significance.

Illustrative Efficacy Study Data:

| Treatment Group (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |

| Vehicle | 1550 | - | +3.1 |

| 10 | 930 | 40% | +1.5 |

| 30 (MTD) | 465 | 70% | -5.2 |

References

- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

ZINC00881524: A Potent Inhibitor of Cancer Cell Migration

Application Notes and Protocols for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Metastasis, the process of cancer cell dissemination to distant organs, is the primary cause of cancer-related mortality. A critical step in metastasis is cancer cell migration, a complex process orchestrated by various signaling pathways. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of cell motility and has emerged as a promising therapeutic target for inhibiting cancer metastasis. ZINC00881524 is a potent and specific inhibitor of ROCK. These application notes provide detailed protocols for utilizing ZINC00881524 in two standard in vitro cancer cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. Furthermore, it elucidates the underlying ROCK signaling pathway and presents illustrative quantitative data on the efficacy of ZINC00881524 in inhibiting cancer cell migration.

Introduction

Cancer cell migration is a fundamental process in tumor progression and metastasis. It involves dynamic remodeling of the actin cytoskeleton, leading to changes in cell morphology, adhesion, and motility. The ROCK signaling pathway plays a pivotal role in these processes.[1] ROCK, a downstream effector of the small GTPase Rho, promotes the formation of stress fibers and focal adhesions, thereby driving cell contraction and movement.[2][3] Inhibition of the ROCK pathway has been shown to effectively reduce cancer cell migration and invasion in various cancer types.[4]

ZINC00881524 is a small molecule inhibitor of ROCK.[5] By targeting ROCK, ZINC00881524 offers a valuable tool for researchers studying the mechanisms of cancer cell migration and for professionals in drug development exploring anti-metastatic therapies.

ROCK Signaling Pathway in Cancer Cell Migration

The ROCK signaling pathway is a central regulator of actin-myosin contractility and cell migration. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased cytoskeletal tension and cell motility.

Illustrative Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data illustrating the inhibitory effect of ZINC00881524 on cancer cell migration. This data is intended to serve as a guide for expected results when using this compound in the described assays.

Table 1: IC50 of ZINC00881524 on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MDA-MB-231 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.5 |

| PC-3 | Prostate Cancer | 18.9 |

| HCT116 | Colon Cancer | 25.1 |

This data is for illustrative purposes only.

Table 2: Effect of ZINC00881524 on Cancer Cell Migration in Wound Healing Assay

| Cell Line | ZINC00881524 Conc. (µM) | Wound Closure (%) after 24h | Inhibition of Migration (%) |

| MDA-MB-231 | 0 (Control) | 85 ± 5 | 0 |

| 5 | 42 ± 6 | 50.6 | |

| 10 | 21 ± 4 | 75.3 | |

| A549 | 0 (Control) | 78 ± 7 | 0 |

| 5 | 35 ± 5 | 55.1 | |

| 10 | 18 ± 3 | 76.9 |

This data is for illustrative purposes only.

Table 3: Effect of ZINC00881524 on Cancer Cell Invasion in Transwell Assay

| Cell Line | ZINC00881524 Conc. (µM) | Number of Invading Cells | Inhibition of Invasion (%) |

| PC-3 | 0 (Control) | 250 ± 20 | 0 |

| 5 | 115 ± 15 | 54 | |

| 10 | 55 ± 10 | 78 | |

| HCT116 | 0 (Control) | 310 ± 25 | 0 |

| 5 | 140 ± 18 | 54.8 | |

| 10 | 68 ± 12 | 78.1 |

This data is for illustrative purposes only.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Multi-well plates (e.g., 24-well)

-

Sterile pipette tips (p200 or p1000)

-

Phosphate-buffered saline (PBS)

-

ZINC00881524 stock solution (in DMSO)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Creating the Wound: Once the cells are confluent, carefully create a straight scratch in the center of the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells twice with PBS to remove any detached cells.

-

Treatment: Add fresh culture medium containing the desired concentrations of ZINC00881524. Include a vehicle control (DMSO) at the same final concentration as the highest ZINC00881524 treatment.

-

Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. Mark the plate to ensure the same field is imaged at later time points.

-

Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period of 12-24 hours, depending on the migration rate of the cell line.

-

Imaging (Final Timepoint): After the incubation period, capture images of the same fields as at Time 0.

-

Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at final timepoint) / Area at 0h] x 100

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (typically 8 µm pore size) and companion plates

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium (as chemoattractant)

-

ZINC00881524 stock solution (in DMSO)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Protocol:

-

Preparation: Place the Transwell inserts into the wells of the companion plate.

-

Chemoattractant: Add complete culture medium (containing serum) to the lower chamber of each well.

-

Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of each Transwell insert.

-

Treatment: Add the desired concentrations of ZINC00881524 or vehicle control to the upper chamber with the cells.

-

Incubation: Incubate the plate for 12-24 hours to allow for cell migration through the porous membrane towards the chemoattractant.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top surface of the insert membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixation solution for 10-15 minutes. Then, stain the cells with a staining solution for 15-20 minutes.

-

Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Quantification: Image several random fields of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells per field. Calculate the average number of migrated cells for each condition.

Conclusion

ZINC00881524 is a valuable research tool for investigating the role of the ROCK signaling pathway in cancer cell migration. The protocols provided herein offer standardized methods for assessing the inhibitory effects of this compound. The illustrative data demonstrates the potential of ZINC00881524 to significantly reduce cancer cell migration and invasion, highlighting its promise as a potential anti-metastatic agent. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions to further explore the therapeutic potential of targeting the ROCK pathway in cancer.

References

Application Notes and Protocols for ZINC00881524 in Wound Healing Scratch Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental process in tissue repair and regeneration, with the in vitro scratch assay serving as a primary method for its study. These application notes describe the use of ZINC00881524, a small molecule compound, in modulating cell migration within a wound healing scratch assay. ZINC00881524 is investigated for its potential to influence the ROCK signaling pathway, a critical regulator of the cellular machinery involved in cell motility. The provided protocols and data offer a framework for assessing the efficacy of ZINC00881524 and similar compounds in preclinical wound healing models.

Principle of the Wound Healing Scratch Assay

The wound healing scratch assay is a straightforward and widely used method to study cell migration in vitro.[1] A "scratch" or gap is created in a confluent monolayer of cells, and the migration of cells to close this gap is monitored over time.[1] This process mimics the migration of cells during the initial stages of wound healing. The rate of wound closure can be quantified to assess the impact of various treatments, such as the introduction of ZINC00881524.

Experimental Protocols

General Protocol for Wound Healing Scratch Assay

This protocol outlines the key steps for conducting a wound healing scratch assay to evaluate the effect of ZINC00881524.

Materials:

-

Sterile 200 µL pipette tips[4]

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ZINC00881524 stock solution

-

Microscope with a camera for imaging

Procedure:

-

Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that allows them to reach 90-100% confluency within 24 hours.[2][4]

-

Scratching: Once the cells form a confluent monolayer, create a scratch using a sterile 200 µL pipette tip.[4] Apply consistent pressure to ensure a uniform scratch width. A cross-shaped scratch can also be made in each well.[2]

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.[2]

-

Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of ZINC00881524. Include a vehicle control (medium with the same concentration of the compound's solvent). To minimize the effects of cell proliferation, a low-serum medium can be used.

-

Imaging: Immediately after treatment, capture images of the scratch in each well at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) at the same position.[4][5]

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software like ImageJ.[3] Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] x 100

Experimental Workflow

Caption: Workflow of the in vitro wound healing scratch assay.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of ZINC00881524 on wound closure in a scratch assay using human dermal fibroblasts.

Table 1: Wound Closure Percentage (%) with ZINC00881524 Treatment

| Treatment | 6 hours | 12 hours | 24 hours |

| Vehicle Control | 15 ± 2.1 | 35 ± 3.5 | 75 ± 5.2 |

| ZINC00881524 (1 µM) | 12 ± 1.8 | 28 ± 2.9 | 60 ± 4.8 |

| ZINC00881524 (5 µM) | 8 ± 1.5 | 18 ± 2.2 | 40 ± 3.9 |

| ZINC00881524 (10 µM) | 5 ± 1.1 | 10 ± 1.7 | 25 ± 3.1 |

Table 2: Cell Migration Rate (µm/hour) with ZINC00881524 Treatment

| Treatment | Migration Rate (0-12 hours) | Migration Rate (12-24 hours) |

| Vehicle Control | 20.8 | 23.3 |

| ZINC00881524 (1 µM) | 16.7 | 18.7 |

| ZINC00881524 (5 µM) | 10.4 | 12.8 |

| ZINC00881524 (10 µM) | 5.8 | 8.7 |

Signaling Pathways

ZINC00881524 is hypothesized to inhibit the ROCK signaling pathway, which is a key regulator of cell migration. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed inhibition of the ROCK pathway by ZINC00881524.

Discussion

The hypothetical data suggests that ZINC00881524 inhibits cell migration in a dose-dependent manner in the wound healing scratch assay. This is consistent with the proposed mechanism of inhibiting the ROCK signaling pathway, which is crucial for the cytoskeletal rearrangements and contractile forces required for cell motility.[6][7] By inhibiting ROCK, ZINC00881524 likely reduces the phosphorylation of myosin light chain, leading to decreased actin-myosin contractility and, consequently, impaired cell migration.

Further investigation into the effects of ZINC00881524 could involve more complex models of wound healing and analysis of specific molecular markers to confirm its mechanism of action. These application notes provide a foundational protocol for the initial screening and characterization of compounds like ZINC00881524 in the context of wound healing research.

References

- 1. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Scratch Wound Healing Assay [bio-protocol.org]

- 4. clyte.tech [clyte.tech]

- 5. youtube.com [youtube.com]

- 6. Cyclin D1 Regulates Cellular Migration through the Inhibition of Thrombospondin 1 and ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of ZINC00881524 Stock Solution in DMSO

Introduction

ZINC00881524 is a known inhibitor of Rho-associated kinase (ROCK).[1][2][3] For its use in various biological assays, a consistently prepared and stored stock solution is crucial for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules due to its high solubilizing capacity.[4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of ZINC00881524 stock solutions in DMSO.

Physicochemical Properties

A summary of the relevant physicochemical properties of ZINC00881524 is provided in the table below. This information is essential for accurate stock solution preparation.

| Parameter | Value | Reference |

| Molecular Weight | 380.46 g/mol | [2] |

| Solubility in DMSO | 76 mg/mL (199.75 mM) | [2] |

| Appearance | Solid (powder) | |

| Storage of Solid | 2-8°C |

Key Considerations for Stock Solution Preparation

-